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Compound of Interest

1-butyl-5-ethyl-1H-pyrazol-4-
Compound Name:

amine
CAS No.: 1511212-86-4
Cat. No.: B1528548

Get Quote

Part 1: Executive Technical Summary

1-butyl-5-ethyl-1H-pyrazol-4-amine is a specialized heterocyclic building block used primarily
in the synthesis of pharmaceutical agents targeting protein kinases. Belonging to the class of 4-
aminopyrazoles, this compound serves as a critical scaffold for designing ATP-competitive
inhibitors. Its structural motifs—specifically the N1-butyl and C5-ethyl groups—provide
essential hydrophobic interactions within the binding pockets of enzymes such as Janus
Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRS).

Unlike its 5-amino isomers (synthesized directly via condensation), the 4-amino regioisomer
typically requires a multi-step functionalization strategy, making it a higher-value intermediate in
medicinal chemistry campaigns.

Compound Identification

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1528548#bc-rfq
https://www.benchchem.com/product/b1528548/docs?utm_src=pdf-body#definitive-technical-guide-1-butyl-5-ethyl-1h-pyrazol-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Feature Specification

CAS Number 1511212-86-4

IUPAC Name 1-butyl-5-ethyl-1H-pyrazol-4-amine
Molecular Formula CoH17N3

Molecular Weight 167.25 g/mol

SMILES CCCCN1N=CHC(N)=C1CC

) Pale yellow to off-white solid / Viscous oil (purity
Physical State
dependent)

Soluble in DMSO, Methanol, DCM; sparingly

Solubility
soluble in water

Part 2: Synthesis & Manufacturing Protocol
The synthesis of 4-aminopyrazoles is distinct from the more common 5-aminopyrazoles. While

5-amino derivatives arise from the condensation of hydrazines with

-ketonitriles, the 4-amino core is most robustly generated via the Nitration-Reduction pathway.
This ensures high regioselectivity and prevents the formation of unwanted isomers.[1]

Reaction Workflow Diagram

The following flowchart illustrates the critical path for synthesizing the target molecule from
primary precursors.

Butylhydrazine Cyclization

(HCl salt) \w» Nitration Catalytic Hydrogenation
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Figure 1: Step-wise synthetic pathway for generating the 4-aminopyrazole core via the
nitration-reduction strategy.

Detailed Experimental Protocol
Step 1: Construction of the Pyrazole Core

The regioselectivity of the N1-alkylation is controlled by the steric bulk of the enaminone
precursor.

Reagents: Butylhydrazine hydrochloride, 1-(dimethylamino)pent-1-en-3-one (derived from 2-
pentanone and DMF-DMA).

e Conditions: Ethanol, Reflux, 4—6 hours.

e Mechanism: The hydrazine undergoes a Michael-type addition followed by elimination of
dimethylamine and cyclodehydration.

e Process Control: Monitor by TLC (Hexane:EtOAc 4:1). The 1-butyl-5-ethyl isomer is
thermodynamically favored over the 1-butyl-3-ethyl isomer due to the reaction kinetics of the
hydrazine attacking the less hindered electrophilic center of the enaminone.

Step 2: Electrophilic Nitration (C4 Functionalization)

Direct amination at C4 is difficult; nitration is the standard surrogate step.
e Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid (

)

e Conditions:

to Room Temperature, 2 hours.

e Protocol:

o Dissolve the pyrazole core in concentrated
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at

o Dropwise add fuming

, maintaining temperature
to prevent oxidative ring opening.
o Quench over crushed ice and extract with Dichloromethane (DCM).

o Safety Note: This step is highly exothermic. Proper thermal management is critical to prevent
thermal runaway.

Step 3: Reduction to Amine
+ Reagents: Hydrogen gas (

, 1 atm), 10% Palladium on Carbon (Pd/C).

e Conditions: Methanol, RT, 12 hours.

» Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under
reduced pressure. The resulting amine is sensitive to oxidation and should be stored under
inert gas (Argon/Nitrogen).

Part 3: Applications in Drug Discovery

The 1-butyl-5-ethyl-1H-pyrazol-4-amine scaffold is a "privileged structure™ in kinase inhibitor
design. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor
into the hinge region of kinase enzymes.

Kinase Inhibition (JAK/ISTAT Pathway)

e Mechanism: The exocyclic amine at position 4 acts as a hydrogen bond donor to the hinge
region backbone (e.g., Glu/Leu residues).

e SAR Insight: The N1-butyl group occupies the hydrophobic pocket | (solvent-exposed
region), improving cellular permeability. The C5-ethyl group provides steric bulk that can
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induce selectivity by clashing with the "gatekeeper" residues in non-target kinases.

Fragment-Based Drug Design (FBDD)

» Researchers utilize this small molecule as a starting fragment. By elaborating the amine
nitrogen (e.g., via amide coupling or urea formation), scientists can rapidly generate libraries
of:

o Pyrazolo-pyrimidines: For CDK inhibition.

o Pyrazolo-pyridines: For MAPK pathway modulation.

Part 4: Safety & Handling (GHS Standards)

As a reactive intermediate, this compound requires strict adherence to safety protocols.

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

May cause respiratory
STOT-SE H335 o
irritation.

Handling Protocol:
e Storage: Keep at

under Argon atmosphere. The free amine is prone to oxidation (turning dark brown) upon air
exposure.

e PPE: Nitrile gloves, safety goggles, and use within a certified fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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